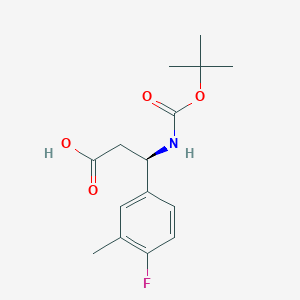
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid is a chiral compound with a specific stereochemistry at the 3rd carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-fluoro-3-methylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties.
作用机制
The mechanism by which (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-methylphenyl)propanoic acid
- (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-3-methylphenyl)propanoic acid
Uniqueness
The presence of the fluoro group in (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity and interactions in various chemical and biological contexts.
属性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
297.32 g/mol |
IUPAC 名称 |
(3R)-3-(4-fluoro-3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI 键 |
FJCGOJZLQZWVNU-GFCCVEGCSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)F |
规范 SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


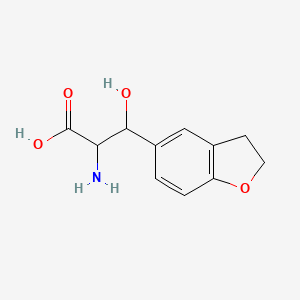

![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
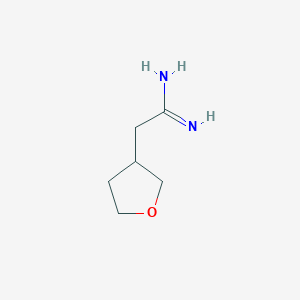
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
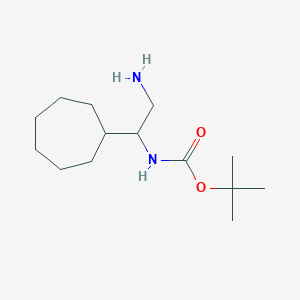
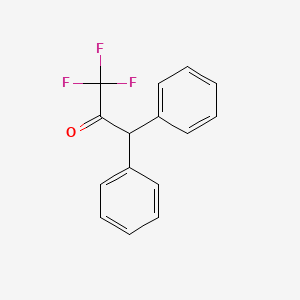
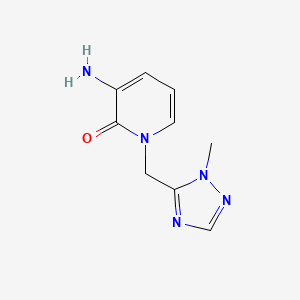
![2-{5-[5-(Pyridin-3-yl)-1,2-oxazol-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B13535967.png)
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)

![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
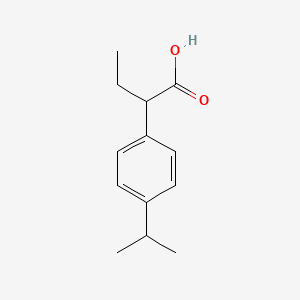
![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
